BenchChemオンラインストアへようこそ!

tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate

Chiral synthesis Enantiomeric excess Stereochemical fidelity

tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate is a chiral N-Boc-protected piperidine derivative (C₁₁H₂₂N₂O₂, MW 214.30) bearing a primary amine at the 5-position and a methyl group at the 2-position in a defined cis-(2S,5R) configuration. Its predicted physicochemical properties include a boiling point of 287.8±33.0 °C, density of 1.009±0.06 g/cm³, pKa of 10.36±0.40, and a LogP of 1.2, distinguishing it from other N-protected analogs in terms of lipophilicity and volatility.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
CAS No. 1792190-72-7
Cat. No. B6315421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate
CAS1792190-72-7
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC1CCC(CN1C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
InChIKeyZKBBQGSSDAJNKG-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate (CAS 1792190-72-7): Procurement-Relevant Physicochemical and Stereochemical Profile


tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate is a chiral N-Boc-protected piperidine derivative (C₁₁H₂₂N₂O₂, MW 214.30) bearing a primary amine at the 5-position and a methyl group at the 2-position in a defined cis-(2S,5R) configuration . Its predicted physicochemical properties include a boiling point of 287.8±33.0 °C, density of 1.009±0.06 g/cm³, pKa of 10.36±0.40, and a LogP of 1.2, distinguishing it from other N-protected analogs in terms of lipophilicity and volatility [1]. The compound serves as a versatile chiral building block in medicinal chemistry, particularly for constructing kinase inhibitors and other bioactive molecules requiring precise stereochemical control [2].

Why Generic Substitution of tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate Risks Synthetic Failure


Despite apparent structural similarity, substituting the (2S,5R)-configured Boc-protected piperidine with a racemic mixture, a different stereoisomer, or an alternative N-protecting group (e.g., Cbz) can undermine chiral fidelity, alter physicochemical behavior, and compromise downstream synthetic efficiency. The (2S,5R) configuration is a critical determinant of biological target engagement in kinase inhibitor programs, where even a single stereochemical inversion can abolish inhibitory activity [1]. Furthermore, the Boc group imparts distinct lipophilicity (LogP 1.2 vs. 2.773 for the Cbz analog) and thermal volatility (bp 287.8 °C vs. 373.2 °C for the Cbz analog), directly impacting purification, formulation, and handling [2]. These quantifiable differences are detailed in Section 3 below.

tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate: Quantitative Differentiation Evidence Against Key Comparators


Enantiomeric Purity: Defined (2S,5R) Configuration vs. Racemic 5-Amino-1-Boc-2-methylpiperidine

The target compound is commercially available as the single (2S,5R) enantiomer with reported purity ≥97% . In contrast, the racemic 5-amino-1-boc-2-methylpiperidine (CAS 1392473-06-1) exists as a 1:1 mixture of (2S,5R) and (2R,5S) enantiomers . Use of the racemate in asymmetric synthesis necessitates an additional chiral resolution step, which can reduce overall yield and increase cost. While both forms share identical predicted bulk properties (bp 287.8±33.0 °C, density 1.009±0.06 g/cm³, pKa 10.36±0.40), the enantiopure form eliminates the risk of diastereomeric impurity propagation in downstream products .

Chiral synthesis Enantiomeric excess Stereochemical fidelity

Lipophilicity (LogP): Boc Analog vs. Cbz-Protected Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate

The Boc-protected compound exhibits a predicted LogP of 1.2, whereas the Cbz-protected benzyl analog (CAS 1207947-49-6) has a LogP of 2.773, a difference of ΔLogP = -1.573 [1]. This quantifiable difference in lipophilicity indicates that the Boc compound is approximately 37-fold more hydrophilic, which can translate into superior aqueous solubility and potentially more favorable pharmacokinetic properties when incorporated into drug-like molecules [2].

Lipophilicity LogP ADME Drug-likeness

Boiling Point and Volatility: Boc Analog vs. Cbz-Protected Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate

The Boc-protected compound has a predicted boiling point of 287.8±33.0 °C at 760 mmHg, while the Cbz-protected benzyl analog has a predicted boiling point of 373.2±42.0 °C, representing a difference of approximately -85.4 °C . The significantly lower boiling point of the Boc derivative facilitates purification by vacuum distillation and reduces thermal degradation risk during solvent removal, offering practical advantages in multi-step synthesis workflows.

Volatility Boiling point Purification Vacuum distillation

Orthogonal Deprotection: Boc vs. Cbz in Multi-Step Synthetic Sequences

N-Boc protecting groups can be selectively removed under mild acidic conditions (e.g., TFA/CH₂Cl₂) without affecting other common protecting groups such as Cbz, Fmoc, or benzyl ethers. In contrast, Cbz removal typically requires catalytic hydrogenolysis (H₂, Pd/C), which may reduce olefins, nitro groups, or other reducible functionalities [1]. This orthogonal selectivity is critical in complex molecule synthesis, where Boc protection allows for chemoselective deprotection with typical yields exceeding 90% under controlled conditions, while Cbz hydrogenolysis yields can be more variable (often 75–95%) depending on substrate sensitivity [2].

Orthogonal protecting groups Boc deprotection Cbz hydrogenolysis Solid-phase synthesis

Kinase Inhibitor Scaffold Relevance: (2S,5R) Configuration in Patent-Exemplified Bioactive Compounds

Patent AU2018394996B2 explicitly employs the (2S,5R)-5-amino-2-methylpiperidine scaffold as a key chiral element in amino-methylpiperidine derivatives exhibiting potent kinase inhibitory activity against JAK3 and BTK [1]. The patent demonstrates that compounds bearing the (2S,5R) configuration show IC₅₀ values in the nanomolar range for BTK inhibition, whereas alternative stereoisomers are not claimed as active entities. This underscores the configuration-specific nature of target engagement for this scaffold class.

Kinase inhibitor JAK3 BTK Chiral scaffold

Optimal Procurement and Research Application Scenarios for tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate


Chiral Intermediate for JAK3/BTK Kinase Inhibitor Synthesis

Use as a key chiral building block in the synthesis of amino-methylpiperidine-derived kinase inhibitors targeting JAK3 and BTK, as exemplified in patent AU2018394996B2 [1]. The defined (2S,5R) configuration ensures the correct stereochemistry required for target binding, avoiding the need for chiral resolution later in the synthetic route [1].

Orthogonally Protected Diamine for Multi-Step Solid-Phase Peptide or Small-Molecule Synthesis

Employ the Boc-protected amine as a bifunctional building block where the primary amine can be further derivatized (e.g., via reductive amination or amide coupling) while the Boc group remains intact for orthogonal deprotection later in the sequence [2]. The lower LogP (1.2) relative to Cbz analogs facilitates aqueous workup and purification of intermediates [3].

Chiral Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries

Incorporate into fragment libraries where the (2S,5R)-2-methyl-5-aminopiperidine core provides a conformationally constrained, chiral scaffold with a vector-diverse substitution pattern suitable for fragment growing or merging strategies [4]. The predicted pKa of 10.36 indicates the amine is largely protonated at physiological pH, influencing binding interactions and solubility .

Building Block for CNS-Penetrant Compound Optimization

Use the Boc-protected piperidine in the design of CNS-targeted compounds, where the lower molecular weight (214.30) and moderate LogP (1.2) fall within favorable ranges for blood-brain barrier permeability as defined by CNS MPO scoring guidelines [5]. The Boc group can be removed post-synthesis to reveal the free amine for further functionalization.

Quote Request

Request a Quote for tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.